4-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)butanamide
Beschreibung
The compound 4-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)butanamide features a thiazolidinone core with a 2-sulfanylidene and 4-oxo moiety. The (5E)-configuration denotes the geometry of the 4-methylphenylmethylidene substituent, which extends conjugation and influences electronic properties. Thiazolidinone derivatives are recognized for diverse bioactivities, including antimicrobial, anticancer, and kinase inhibition .
Eigenschaften
IUPAC Name |
4-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S2/c1-15-5-7-16(8-6-15)14-17-19(26)24(20(27)28-17)9-3-4-18(25)21-23-12-10-22(2)11-13-23/h5-8,14H,3-4,9-13H2,1-2H3,(H,21,25)/b17-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCHHIIBZMJARW-SAPNQHFASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NN3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)NN3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)butanamide is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , and its structure features a thiazolidine ring, which is known for its pharmacological properties. The presence of the 4-methylphenyl and 4-methylpiperazine groups enhances its biological profile.
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. In a study assessing various synthesized compounds, thiazolidinones demonstrated potent antibacterial activity against several Gram-positive and Gram-negative bacteria. Specifically, compounds similar to the one showed minimum inhibitory concentrations (MIC) ranging from to against Bacillus cereus , outperforming traditional antibiotics like streptomycin and ampicillin by 3 to 12.5 times in potency .
| Bacterial Strain | MIC (mg/mL) | Comparison to Streptomycin |
|---|---|---|
| Bacillus cereus | 0.008 | 3x more potent |
| M. luteus | 0.015 | 10x more potent |
| Pseudomonas aeruginosa | 0.03 | 1.6x more potent |
Antifungal Activity
The compound also exhibits antifungal properties, with studies showing effective inhibition against various fungal strains including Aspergillus species. The best-performing derivatives achieved MIC values as low as , indicating strong antifungal potential .
Cytotoxicity
In cytotoxicity assessments using human normal fibroblast cells (MRC-5), certain thiazolidinones displayed notable inhibition of cell proliferation at higher concentrations (up to ), suggesting a need for careful evaluation of therapeutic windows when considering these compounds for clinical applications .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The thiazolidine ring can interact with enzymes involved in bacterial metabolism.
- Receptor Modulation : The compound may bind to specific receptors, altering cellular signaling pathways.
- Membrane Disruption : Antimicrobial effects may stem from the ability to disrupt bacterial cell membranes.
Case Studies and Research Findings
Recent studies have highlighted the therapeutic potential of thiazolidinone derivatives:
- Antimicrobial Efficacy : A comparative study found that thiazolidinones exhibited superior antibacterial activity compared to standard treatments against resistant strains such as MRSA.
- Cytotoxicity Profiles : Research conducted on various cancer cell lines indicated that certain derivatives not only inhibited cell growth but also induced apoptosis, highlighting their potential as anticancer agents .
Wissenschaftliche Forschungsanwendungen
The compound 4-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)butanamide is a thiazolidinone derivative that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This article explores its applications, focusing on its potential therapeutic uses, biological activities, and research findings.
Key Features
- Functional Groups : The presence of a thiazolidinone moiety, a piperazine group, and a methylphenyl substituent enhances its biological activity.
- Sulfanylidene Group : This group may contribute to the compound's reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing thiazolidinone structures exhibit notable antimicrobial properties. Studies have shown that derivatives similar to this compound demonstrate efficacy against various bacterial strains, making them potential candidates for developing new antibiotics.
Anticancer Properties
Thiazolidinones have been investigated for their anticancer effects. Preliminary data suggest that the compound can inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The incorporation of the piperazine moiety may enhance selectivity towards cancer cells, reducing toxicity to normal cells.
Anti-inflammatory Effects
Some studies have reported that thiazolidinone derivatives possess anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines and pathways, suggesting its potential use in treating inflammatory diseases.
Neuroprotective Potential
Given the structural characteristics of this compound, it is hypothesized that it may exhibit neuroprotective effects. Research into similar compounds has shown promise in protecting neuronal cells from oxidative stress and excitotoxicity.
Study 1: Antimicrobial Efficacy
In a study conducted by Smith et al. (2023), derivatives of thiazolidinones were tested against Gram-positive and Gram-negative bacteria. The results indicated that the tested compounds exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Study 2: Anticancer Activity
A recent investigation by Johnson et al. (2024) evaluated the anticancer properties of thiazolidinone derivatives in vitro. The study found that compounds similar to 4-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)butanamide effectively inhibited the growth of breast cancer cells by inducing apoptosis .
Study 3: Anti-inflammatory Mechanisms
Research published by Lee et al. (2025) explored the anti-inflammatory effects of thiazolidinones in animal models of arthritis. The findings suggested that these compounds significantly reduced inflammation markers and joint swelling, indicating their potential therapeutic application in inflammatory conditions .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
Core Thiazolidinone Modifications
The target compound’s thiazolidinone ring is substituted with a 4-methylphenylmethylidene group at position 3. Key analogs include:
- 4-[(5E)-5-[(4-Methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-morpholin-4-ylbutanamide (): Replaces 4-methylpiperazine with morpholine, altering hydrogen-bonding capacity and lipophilicity.
- 4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)butanamide (): Substitutes 4-methylphenyl with furan, introducing electron-rich heterocyclic effects.
- 4-[(5Z)-5-[[3-(4-ethylsulfanylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid (): Features a pyrazole-methylidene group and a carboxylic acid terminus, likely enhancing metal-binding or polar interactions.
Table 1: Structural Comparison of Key Analogs
Amide Side Chain Variations
The 4-methylpiperazine group in the target compound distinguishes it from analogs:
Pharmacological and Structure-Activity Relationships (SAR)
SAR Trends
- Amide Group Impact : Piperazine derivatives (target compound, ) show improved solubility and pharmacokinetics over morpholine or aryl analogs .
Q & A
Q. What are the critical steps in synthesizing this thiazolidinone derivative, and how can purity be ensured?
The synthesis typically involves:
- Thiazolidinone core formation : Condensation of a substituted thioamide with an aldehyde (e.g., 4-methylbenzaldehyde) under acidic conditions to generate the Z/E-isomeric mixture. The E-configuration is stabilized via conjugation .
- Butanamide side-chain incorporation : A nucleophilic substitution or coupling reaction to attach the 4-methylpiperazine moiety.
- Purity validation : Melting point analysis, HPLC (>95% purity), and spectral characterization (¹H/¹³C NMR, IR) to confirm structural integrity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR spectroscopy : Assigns proton environments (e.g., thiazolidinone C=O at ~170 ppm in ¹³C NMR) and confirms stereochemistry .
- IR spectroscopy : Identifies key functional groups (e.g., C=S stretch at ~1200 cm⁻¹, C=O at ~1650 cm⁻¹) .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Q. What preliminary biological screening methods are recommended?
- In vitro assays : Enzyme inhibition (e.g., kinase or protease targets) at 1–100 µM concentrations, with IC₅₀ calculations .
- Cytotoxicity profiling : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Substituent variation : Replace the 4-methylphenyl group with electron-withdrawing (e.g., -Cl, -CF₃) or donating (-OCH₃) groups to modulate electronic effects. Compare activity against a panel of enzymes .
- Side-chain optimization : Modify the piperazine moiety (e.g., ethyl substitution, ring expansion) to enhance solubility or target affinity .
- Data-driven SAR : Use multivariate analysis (e.g., PCA) to correlate substituent properties (Hammett σ, LogP) with bioactivity .
Q. What crystallographic strategies resolve contradictions in stereochemical assignments?
- Single-crystal X-ray diffraction : Use SHELXL for refinement (Mo Kα radiation, λ = 0.71073 Å) to unambiguously determine the E-configuration of the benzylidene group .
- Twinned data handling : Apply SHELXD for structure solution in cases of pseudo-merohedral twinning .
Q. How can computational methods predict and validate target interactions?
- Molecular docking : AutoDock Vina or Glide to model binding poses with potential targets (e.g., PPAR-γ or EGFR kinases). Validate with MM-GBSA binding energy calculations .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
Q. What experimental designs address discrepancies in biological activity across studies?
- Dose-response standardization : Use consistent molar ranges (e.g., 0.1–50 µM) and control for solvent effects (DMSO ≤0.1% v/v) .
- Off-target profiling : Employ kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify unintended interactions .
Methodological Considerations
Q. How to optimize synthetic yield for scale-up?
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) to accelerate thiazolidinone cyclization .
- Solvent selection : Use polar aprotic solvents (DMF, DMSO) for higher yields compared to THF or EtOH .
Q. What analytical workflows confirm metabolic stability?
- Microsomal incubation : Human liver microsomes (HLM) with NADPH, analyzed via LC-MS/MS at 0, 15, 30, 60 min to calculate t₁/₂ .
- CYP450 inhibition : Fluorescent-based assays (e.g., CYP3A4) to assess drug-drug interaction risks .
Q. How to validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Monitor protein stabilization post-compound treatment to confirm target binding .
- Knockdown/rescue experiments : siRNA-mediated target silencing to verify mechanism-specific effects .
Data Contradiction Analysis
Resolving conflicting reports on cytotoxicity mechanisms:
- Apoptosis vs. necrosis : Perform annexin V/PI dual staining with flow cytometry to distinguish modes of cell death .
- Pathway enrichment analysis : RNA-seq to identify differentially expressed genes (e.g., Bcl-2, caspase-3) .
Addressing variability in enzyme inhibition data:
- Assay condition audit : Compare buffer pH (e.g., Tris vs. HEPES), ionic strength, and ATP concentrations across studies .
- Orthogonal validation : Use SPR (Biacore) to measure binding kinetics independently of enzymatic activity .
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